molecular formula C7H14N2 B1202703 3-Aminoquinuclidine CAS No. 6238-14-8

3-Aminoquinuclidine

Cat. No. B1202703
CAS RN: 6238-14-8
M. Wt: 126.2 g/mol
InChI Key: REUAXQZIRFXQML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminoquinuclidine involves several innovative methods. Notably, Parnes and Shelton (1996) described a 14C-carbonation based sequence for synthesizing (R) and (S) 3-aminoquinuclidine-[3-14C] enantiomers, achieving optical purity greater than 99% (Parnes & Shelton, 1996). Another approach by Mikhlina et al. (1968) involved the interaction between 3-alkyl(aryl)-3-oxyquinuclidines and acetonitrile, yielding a series of 3-alkyl(aryl)-3-aminoquinuclidines (Mikhlina et al., 1968).

Molecular Structure Analysis

Investigations into the molecular structure of 3-aminoquinuclidine derivatives have been conducted. For instance, Veltman et al. (2006) explored the structure-directing effects of molybdates in the synthesis of noncentrosymmetric compounds using 3-aminoquinuclidine, revealing insights into the relative phase stabilities and the influence of the chiral centers (Veltman et al., 2006).

Chemical Reactions and Properties

3-Aminoquinuclidine undergoes various chemical reactions, leading to the formation of a diverse array of compounds. An example includes the unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine into diastereomeric octahydropyrrolo[2,3-c]pyridine derivatives as reported by Goljer et al. (2009), demonstrating the compound's versatility in synthetic chemistry (Goljer et al., 2009).

Physical Properties Analysis

The physical properties of 3-aminoquinuclidine and its derivatives are crucial for their application in various chemical reactions. Research has focused on understanding these properties to better manipulate these compounds in synthetic processes. Specific studies on physical properties were not highlighted in the available literature, indicating a gap or a focus on other aspects of 3-aminoquinuclidine research.

Chemical Properties Analysis

The chemical properties of 3-aminoquinuclidine derivatives, including their reactivity, have been extensively explored. For example, the iodine-catalyzed C-N bond formation for the synthesis of 3-aminoquinoxalinones under ambient conditions showcases the compound's ability to participate in cross-dehydrogenative coupling, highlighting its chemical versatility (Gupta et al., 2017).

Scientific Research Applications

  • Synthesis and Application in Ligands : 3-Aminoquinuclidine is an important fragment in many 5-HT (serotonin) receptor ligands. A study described the synthesis of (R) and (S) 3-aminoquinuclidine-[3-14C] enantiomers, which are important components of a variety of 5-HT3 ligands (Parnes & Shelton, 1996).

  • Directed Synthesis in Molybdates : In the synthesis of noncentrosymmetric molybdates, 3-aminoquinuclidine was used under mild hydrothermal conditions. This process led to the creation of new compounds with significant phase stability dependent on the initial reactant mole fractions (Veltman et al., 2006).

  • Investigation in Heterocyclic Chemistry : The study of heterocyclic α-aminonitriles involved investigating the formation of 3-cyano-3-tert-aminoquinuclidines, highlighting its significance in organic and medicinal chemistry (Mikhlina, Vorob'eva, & Rubtsov, 1970).

  • Antiarrhythmic Activity in Derivatives : Research into derivatives of 3-aminoquinuclidine showed potential antiarrhythmic activity. This demonstrates its application in pharmaceutical research and drug development (Bodarenko et al., 1978).

  • Synthesis of Alkyl and Aryl Derivatives : The synthesis of 3-alkyl(aryl)-3-aminoquinuclidines was explored, showing its versatility in organic synthesis and potential applications in pharmaceuticals (Mikhlina, Vorob'eva, Turchin, & Rubtsov, 1968).

Safety And Hazards

3-Aminoquinuclidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The introduction of the amide functional group into QAC structures results in soft variants that retain their antimicrobial properties while opening the possibility of fine-tuned activity regulation . This suggests that 3-amidoquinuclidine QACs could be considered as novel antimicrobial agents that pose a low threat to ecosystems and human health .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUAXQZIRFXQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6530-09-2 (di-hydrochloride)
Record name 3-Aminoquinuclidine
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DSSTOX Substance ID

DTXSID10869640
Record name 1-Azabicyclo[2.2.2]octan-3-amine
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoquinuclidine

CAS RN

6238-14-8
Record name 3-Aminoquinuclidine
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Record name 3-Aminoquinuclidine
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Record name 1-azabicyclo[2.2.2]octan-3-amine
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Synthesis routes and methods I

Procedure details

A suspension of 2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid (5.0 g, 0.0174 mole), 1,1'-carbonyldiimidazole (2.82 g, 0.0174 mole) and dry tetrahydrofuran (100 ml) was stirred at room temperature for three hours with nitrogen bubbling through it. 3-Aminoquinuclidine dihydrochloride (20.8 g, 0.104 mole) and sodium methoxide (freshly prepared from 5.28 g of sodium metal in 50 ml of methanol) was stirred at room temperature for one hour. This second suspension was filtered and evaporated to an oil. The oil was extracted into boiling light petroleum ether (1500 ml) and the petroleum ether was then removed under reduced pressure to give 6.6 g of 3-aminoquinuclidine. The 3-aminoquinuclidine was dissolved in tetrahydrofuran (20 ml) and added to the solution containing the product resulting from the first suspension. The reaction mixture was stirred at room temperature under a nitrogen atmosphere overnight.
Name
2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.28 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of salicylic acid (3.46 g, 25 mmole) in anhydrous tetrahydrofuran (20 ml) under nitrogen is treated with 1,1'-carbonyldiimidazole (4.22 g, 26 mmole), stirred for one hour, then degassed with a stream of nitrogen. A solution of 3-aminoquinuclidine (from 30 mmole of dihydrochloride) in tetrahydrofuran (10 ml) is prepared, and the solution is added dropwise to the first solution. After 18 hours at room temperature, the reaction mixture is concentrated in vacuo and partitioned between methylene chloride (200 ml) and water (100 ml). The resultant organic layer is separated and the aqueous solution is extracted with methylene chloride (100 ml). The combined organic solutions are dried (Na2SO4), concentrated in vacuo, and passed through a short column of alumina (eluted first with 5% methanol/tetrahydrofuran, then with 25% methanol/tetrahydrofuran) to provide 3.20 g (52%) of product as a colorless foam.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
T Singh, R Stein, H Koelling, J Hoops… - Journal of Medicinal …, 1969 - ACS Publications
… A mixture of 4,7-dichloroquinoline (25.0 g, 0.125 mol), 3-aminoquinuclidine dihydrochloride (25.0 g, 0.125 mol),XaOMe (12.0 g, 0.233 mol), and 100 ml of phenol was heated at 140 for …
Number of citations: 9 pubs.acs.org
H Parnes, EJ Shelton - Journal of Labelled Compounds and …, 1996 - Wiley Online Library
… analogs, all of which contained the 3-aminoquinuclidine moiety, were highly active 5-HT3 … Since the 3-aminoquinuclidine group was a common structural feature, we decided to focus …
R Odžak, S Tomić - Bioorganic chemistry, 2006 - Elsevier
… We have synthesized racemic and enantiomerically pure amides of 3-aminoquinuclidine with butyric and benzoic acid anhydrides. Their quaternary N-benzyl derivatives were prepared …
Number of citations: 10 www.sciencedirect.com
VA Bodarenko, KA Zaitseva, EE Mikhlina… - Pharmaceutical …, 1978 - Springer
We synthesized 3-[N-aryl (aralkyl) amino] quinuclidines and their acyl derivatives (I)-(XX) by reaction of 3-quinuclldinone with aromatic and aliphatic aromatic amines followed by …
Number of citations: 2 link.springer.com
EE Mikhlina, AD Yanina, LN Yakhontov… - Pharmaceutical …, 1971 - Springer
… To a solution of 2 g sodium hydroxide in 30 ml of methanol we added 5 g 3-aminoquinuclidine dihydroehloride. Sodium chloride was filtered off, and the methanol solution evaporated …
Number of citations: 3 link.springer.com
MR Masjedizadeh, H Parnes - Journal of Labelled Compounds …, 1996 - Wiley Online Library
… In fact, we used this very material in our recent synthesis of 3-aminoquinuclidine-14C2. That synthesis was based on the intramolecular cyclization of 4-(u-bromoacetyl)-piperidine which …
I Goljer, A Molinari, Y He, L Nogle… - Chirality: The …, 2009 - Wiley Online Library
… , (R)- and (S)-3aminoquinuclidine (1a and 1b), reacted in an … The reaction of 3-aminoquinuclidine with a g-chloroester … by the tertiary nitrogen of 3-aminoquinuclidine (5).In general, …
Number of citations: 5 onlinelibrary.wiley.com
BA Kowalczyk, JC Rohloff, CA Dvorak… - synthetic …, 1996 - Taylor & Francis
… Two of the most potent 5-HT3 receptor antagonists are RS-42358197 and palonosetron which both require enantiomerically pure (9-3aminoquinuclidine for their synthesk8 In …
Number of citations: 9 www.tandfonline.com
JJ Bürgi, S Bertrand, F Marger, D Bertrand… - Helvetica chimica …, 2016 - Wiley Online Library
… any combination of 3-aminoquinuclidine with an aromatic … either enantiomers of 3-aminoquinuclidine because agonist … (S)-3-aminoquinuclidine with the corresponding carboxylic …
Number of citations: 4 onlinelibrary.wiley.com
MR Masjedizadeh, H Parnes - Journal of Labelled Compounds …, 1996 - Wiley Online Library
… At the outset, we envisioned that the desired 3-aminoquinuclidine-3H could be prepared by asymmetric reduction of an enamide with tritium gas in the presence of a chiral homogenous …

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